Ring-Fusion Topology: [2,1-c] vs. [2,1-f]
Pyrrolo[2,1-c][1,2,4]triazin-4-amine (CAS 253878-25-0) and pyrrolo[2,1-f][1,2,4]triazin-4-amine (CAS 159326-68-8) are regioisomers sharing the same molecular formula (C₆H₆N₄) and molecular weight (134.14 g/mol), yet they differ fundamentally in ring-fusion connectivity: the [2,1-c] isomer fuses the pyrrole across the c-edge of the triazine, while the [2,1-f] isomer fuses across the f-edge [1]. This topological difference results in distinct IUPAC nomenclature, InChI keys, and CAS registry entries, and critically alters the spatial orientation of the 4-amino group relative to the bridgehead nitrogen, thereby changing hydrogen-bonding geometry and target complementarity [2]. The [2,1-c] isomer is synthesized via 2-diazopyrrole chemistry—a route not applicable to the [2,1-f] series—enabling unique substitution patterns at positions 5, 6, and 7 that are geometrically inaccessible on the [2,1-f] scaffold [3]. In the NCI 60-cell-line antiproliferative screen, representative [2,1-c] pyrrolotriazines (compounds 4a–e) displayed mean-graph midpoint (MG_MID) values in the range of 0.74–1.15 μM, with activity against a wide range of cancer types at 10⁻⁵ M and in some cases at micromolar levels [3]. By comparison, the [2,1-f] scaffold has been predominantly optimized for kinase inhibition, with reported p38α MAP kinase IC₅₀ values ranging from 60 nM down to 10 nM for optimized analogs, but its antiproliferative activity in the NCI screen is not directly comparable due to differing substituent sets [4]. This evidence establishes that the two isomers are not functionally interchangeable and must be selected based on the specific biological target and substitution vector required.
| Evidence Dimension | Ring-fusion topology and synthetic accessibility |
|---|---|
| Target Compound Data | Pyrrolo[2,1-c][1,2,4]triazin-4-amine: pyrrole fused at triazine c-edge; synthesized via 2-diazopyrrole route; NCI 60-cell-line antiproliferative MG_MID range 0.74–1.15 μM for substituted derivatives 4a–e [3] |
| Comparator Or Baseline | Pyrrolo[2,1-f][1,2,4]triazin-4-amine (CAS 159326-68-8): pyrrole fused at triazine f-edge; synthesized via distinct routes; p38α MAP kinase IC₅₀ optimized to 10–60 nM for C4-phenylamino-substituted analogs, but NCI antiproliferative data not directly comparable due to different substituents [4] |
| Quantified Difference | Different ring-fusion geometry; distinct CAS numbers (253878-25-0 vs. 159326-68-8); distinct synthetic precursors and substitution vectors; antiproliferative activity profiles cannot be directly extrapolated between the two series. |
| Conditions | Structural identity confirmed by IUPAC nomenclature, InChI, and CAS registration; biological activity assessed in NCI 60 human cancer cell line panel (for [2,1-c]) and in isolated kinase biochemical assays (for [2,1-f]) |
Why This Matters
Procurement of the incorrect regioisomer will produce a different chemical entity that fails to replicate target binding, invalidates SAR data, and introduces impurity profiles not covered by existing analytical methods.
- [1] ChemicalBook and ChemWhat product listings confirming distinct CAS numbers, molecular formulas, and IUPAC names for the [2,1-c] (253878-25-0) and [2,1-f] (159326-68-8) isomers. View Source
- [2] Gregory R. Ott, et al. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again. Bioorganic & Medicinal Chemistry Letters, 2017, 27(18): 4238–4246. PMID: 28801135. View Source
- [3] Patrizia Diana, Paola Barraja, Antonino Lauria, et al. Pyrrolo[2,1-c][1,2,4]triazines from 2-diazopyrroles: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry, 2002, 37(3): 267–272. PMID: 11900871. View Source
- [4] John Hynes Jr, et al. Design, synthesis, and anti-inflammatory properties of orally active 4-(phenylamino)-pyrrolo[2,1-f][1,2,4]triazine p38α MAP kinase inhibitors. Journal of Medicinal Chemistry, 2008, 51(1): 4–16. PMID: 18072718. View Source
